molecular formula C22H24N6O5 B15343202 N-[5-[[2-(2,5-Dioxo-1-pyrrolidinyl)ethyl]ethylamino]-2-[(4-nitrophenyl)azo]phenyl]acetamide CAS No. 29649-48-7

N-[5-[[2-(2,5-Dioxo-1-pyrrolidinyl)ethyl]ethylamino]-2-[(4-nitrophenyl)azo]phenyl]acetamide

Katalognummer: B15343202
CAS-Nummer: 29649-48-7
Molekulargewicht: 452.5 g/mol
InChI-Schlüssel: CZHGDRKVHVTOQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-[[2-(2,5-Dioxo-1-pyrrolidinyl)ethyl]ethylamino]-2-[(4-nitrophenyl)azo]phenyl]acetamide (CAS: 29649-48-7) is a structurally complex molecule with a molecular formula of C₂₂H₂₄N₆O₅ and a molar mass of 452.46 g/mol . Its structure features:

  • A pyrrolidinyl dione moiety (2,5-dioxo-1-pyrrolidinyl) linked via an ethylamino chain.
  • An azo group (-N=N-) connecting the phenyl ring to a 4-nitrophenyl group.
  • An acetamide group at the para position of the central phenyl ring.

This compound is likely utilized as an intermediate in organic synthesis or pharmacological research, given the prevalence of similar acetamide derivatives in heterocyclic compound synthesis and bioactive molecule development .

Eigenschaften

CAS-Nummer

29649-48-7

Molekularformel

C22H24N6O5

Molekulargewicht

452.5 g/mol

IUPAC-Name

N-[5-[2-(2,5-dioxopyrrolidin-1-yl)ethyl-ethylamino]-2-[(4-nitrophenyl)diazenyl]phenyl]acetamide

InChI

InChI=1S/C22H24N6O5/c1-3-26(12-13-27-21(30)10-11-22(27)31)18-8-9-19(20(14-18)23-15(2)29)25-24-16-4-6-17(7-5-16)28(32)33/h4-9,14H,3,10-13H2,1-2H3,(H,23,29)

InChI-Schlüssel

CZHGDRKVHVTOQZ-UHFFFAOYSA-N

Kanonische SMILES

CCN(CCN1C(=O)CCC1=O)C2=CC(=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and pharmacological features of the target compound with analogous molecules:

Compound Structural Features Molecular Formula Pharmacological Activity Key Findings
Target Compound Pyrrolidinyl dione, ethylamino linker, azo group, 4-nitrophenyl, acetamide C₂₂H₂₄N₆O₅ Not explicitly reported (probable synthetic intermediate) Synthesized via maleimide-thiourea cyclization (similar to ) .
N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-thiazol-5-yl}acetamide Pyrazole-thiazole hybrid, 4-nitrophenyl, chlorophenyl, isopropylphenyl C₂₈H₂₇ClN₆O₃S Not explicitly reported Cyclization confirmed via FT-IR, NMR, and LCMS; used in heterocyclic synthesis .
2-(5-(4-dimethylaminophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (8c) Pyrazole-thiazole hybrid, dimethylaminophenyl, phenylthiazole C₂₇H₂₆N₆O₂S Analgesic Exhibited highest analgesic activity (tail immersion method in mice) .
N-(2,5-dimethylphenyl)-2-(5-((4-fluorophenyl)amino)-7-methyl-3-oxo-triazolo[4,3-c]pyrimidin-2-yl)acetamide Triazolo-pyrimidinone core, fluorophenyl, dimethylphenyl C₂₂H₂₂FN₅O₂ Not explicitly reported Structural complexity suggests potential kinase inhibition or DNA interaction.
Compound 1h (N-(2-dimethylamino-ethyl)-2-(4,8,9-trimethyl-2-oxo-furoquinolin-1-yl)acetamide) Furoquinolinone core, dimethylaminoethyl side chain C₂₁H₂₃N₃O₃ Antitumor (P388 and A549 cells) IC₅₀ = 14.45 μM (P388), 20.54 μM (A549); outperformed parent compound .
2-(2-((1,3-Dioxoisoindolin-2-yl)amino)-4-oxo-thiazol-5-yl)-N-(4-nitrophenyl)acetamide (1.7) Dioxoisoindolinyl-thiazole hybrid, 4-nitrophenyl C₁₉H₁₃N₅O₅S Not explicitly reported Synthesized via maleimide-thiourea cyclization; structural analog of target .

Pharmacological Activity Trends

  • Analgesic Activity: Pyrazole-thiazole hybrids (e.g., 8c, 8e) showed superior efficacy due to electron-donating groups (e.g., dimethylamino) enhancing receptor interactions .
  • Antitumor Activity: Compounds with extended planar structures (e.g., furoquinolinones, naphthalimides) demonstrated DNA intercalation or topoisomerase inhibition, with IC₅₀ values in the micromolar range .
  • Structural Impact of Nitro Groups : The 4-nitrophenyl group in the target compound and 1.7 may enhance electrophilicity, aiding in heterocyclic ring formation or bioactivity.

Key Research Findings

Electron-Withdrawing vs. Donating Groups: Nitro groups (e.g., in target compound) improve stability and reactivity in synthesis but may reduce bioavailability compared to dimethylamino substituents .

Side Chain Modifications: Flexible ethylamino-pyrrolidinyl chains (target compound) vs. rigid triazolo-pyrimidinone cores influence solubility and target binding.

Hybrid Scaffolds: Thiazole-pyrazole hybrids and triazolo-pyrimidinones highlight the trend toward multi-heterocyclic systems for enhanced pharmacological profiles.

Q & A

Q. Optimization strategies :

  • Temperature control : Maintain 0–5°C during diazonium salt formation to prevent decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for amidation .
  • Statistical design of experiments (DoE) : Use response surface methodology to optimize molar ratios and reaction times, reducing trial-and-error approaches .

Q. Example reaction conditions :

StepSolventTemperature (°C)CatalystYield Range
Azo couplingHCl/H2O0–5NaNO260–75%
AmidationDMF25–30HOBt/DCC70–85%
Pyrrolidinyl conjugationTHF40–50K2CO365–80%

Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and detects impurities (>95% purity threshold) .
    • Key signals: Azo group (δ 7.5–8.5 ppm aromatic protons), acetamide (δ 2.1 ppm CH3).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+) and detects side products .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .
  • HPLC-PDA : Quantifies purity and resolves isomeric byproducts .

Advanced: How can computational modeling predict this compound’s reactivity or interaction mechanisms?

Answer:

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulates binding affinities with biological targets (e.g., enzymes) by analyzing hydrogen bonding and hydrophobic interactions .
  • Reaction Pathway Analysis : Quantum mechanical calculations (e.g., Gaussian) model transition states during azo bond formation, guiding solvent/catalyst selection .

Example application : DFT studies on the azo group’s electron-withdrawing effect explain its reduced reactivity in polar protic solvents .

Advanced: What strategies resolve contradictions in spectroscopic data between synthetic batches?

Answer:

  • Cross-validation : Combine NMR, MS, and X-ray crystallography (if crystals are obtainable) to confirm structural assignments .
  • Controlled repetition : Replicate reactions under inert atmospheres (N2/Ar) to rule out oxidation/byproduct formation .
  • Impurity profiling : Use LC-MS to identify minor peaks, correlating them with synthetic intermediates (e.g., unreacted diazonium salts) .

Case study : Discrepancies in 13C NMR signals were resolved by re-synthesizing the compound with deuterated solvents, confirming solvent-induced shifts .

Advanced: What in vitro assays evaluate its biological activity, given its structural features?

Answer:

  • Enzyme inhibition assays : Target NADPH oxidases or nitric oxide synthases, leveraging the azo group’s redox activity .
  • Cellular uptake studies : Fluorescence tagging (e.g., BODIPY conjugates) tracks intracellular localization .
  • Receptor binding assays : Surface plasmon resonance (SPR) quantifies affinity for G-protein-coupled receptors (GPCRs) .

Structural considerations : The 2,5-dioxopyrrolidine moiety may act as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes .

Basic: How does the azo group influence the compound’s photostability and spectroscopic properties?

Answer:

  • Photostability : The azo group undergoes cis-trans isomerization under UV light, requiring storage in amber vials. Time-dependent UV-Vis spectroscopy monitors degradation (λmax ~450 nm) .
  • Spectroscopic shifts : Electron-withdrawing nitro groups (para to azo) redshift absorption maxima, detectable via UV-Vis .

Advanced: How can statistical experimental design methods optimize reaction parameters?

Answer:

  • Factorial design : Varies factors (e.g., temperature, solvent polarity) to identify critical parameters for yield .
  • Response Surface Methodology (RSM) : Models non-linear relationships (e.g., catalyst concentration vs. reaction rate) .
  • Case study : A Central Composite Design (CCD) reduced the number of experiments by 40% while optimizing amidation yield from 70% to 88% .

Basic: What are key challenges in achieving high purity, and how are they addressed?

Answer:

  • Byproduct formation : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted intermediates .
  • Solvent residues : Lyophilization or high-vacuum drying eliminates traces of DMF/THF .
  • Metal contaminants : Chelating agents (e.g., EDTA) purify final products after metal-catalyzed steps .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.